1-benzyl-3,5-dichloropyrazin-2(1H)-one

Synthetic Methodology Process Chemistry Heterocyclic Building Blocks

Researchers requiring a robust, crystalline pyrazinone scaffold for sequential, chemoselective functionalization should consider 1-Benzyl-3,5-dichloropyrazin-2(1H)-one. The N1-benzyl group uniquely directs nucleophilic substitution to the C-3 position, unlike PMB-protected analogs, and enables orthogonal late-stage hydrogenolysis. This solid intermediate (mp 80 °C) simplifies handling and purification in parallel synthesis, directly enabling replication of published HCV NS3 protease inhibitor syntheses and antifungal SAR studies against C. albicans.

Molecular Formula C11H8Cl2N2O
Molecular Weight 255.1 g/mol
CAS No. 87486-35-9
Cat. No. B1280267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3,5-dichloropyrazin-2(1H)-one
CAS87486-35-9
Molecular FormulaC11H8Cl2N2O
Molecular Weight255.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=C(C2=O)Cl)Cl
InChIInChI=1S/C11H8Cl2N2O/c12-9-7-15(11(16)10(13)14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyHOQQWVHNEUMOAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3,5-dichloropyrazin-2(1H)-one: Structural and Reactivity Profile


1-Benzyl-3,5-dichloropyrazin-2(1H)-one is a 3,5-dichloro-substituted pyrazin-2(1H)-one scaffold featuring an N1-benzyl protecting group. This heterocyclic core possesses two reactive C–Cl bonds at the 3- and 5-positions that enable sequential, chemoselective functionalization via palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions [1]. The benzyl moiety imparts enhanced lipophilicity (calculated logP ~3.2) and crystallinity (melting point 80 °C) relative to non-benzylated or N-methyl analogs, which facilitates intermediate isolation and purification during multi-step synthesis [2]. The compound is primarily deployed as a versatile building block for the construction of asymmetrically substituted pyrazines, pyrazine-containing nucleoside analogues, and heteroannulated systems, with documented utility in both conventional and microwave-assisted protocols [1][3].

Sequential chemoselective C-3 and C-5 functionalization via Pd cross-coupling or SNAr
Crystalline benzyl-protected scaffold simplifies intermediate isolation and weighing
Microwave-assisted protocol compatible for rapid library synthesis

1-Benzyl-3,5-dichloropyrazin-2(1H)-one: N1-Benzyl Protection Significance


The N1-substituent in 3,5-dichloropyrazin-2(1H)-ones exerts a critical, non-innocent effect on both the electronic landscape of the pyrazinone ring and the practical handling characteristics of the compound. Direct head-to-head studies reveal that replacing the N1-benzyl group with a 4-methoxybenzyl (PMB) group dramatically alters the regioselectivity of nucleophilic substitution: the benzyl-protected scaffold undergoes preferential substitution at C-3, whereas the PMB-protected variant renders the C-5 chlorine more susceptible to attack [1]. Furthermore, the benzyl group confers a distinct solid-state morphology; the compound crystallizes as a well-defined solid with a melting point of 80 °C (from ethyl ether), in stark contrast to the often oily or low-melting N-alkyl analogs, which can complicate purification and accurate weighing in multi-step parallel synthesis [2]. Substituting the benzyl moiety for a simple methyl or furfuryl group also removes the opportunity for orthogonal, late-stage deprotection via hydrogenolysis—a strategic advantage for generating the free N–H pyrazinone in complex target syntheses .

1-Benzyl
Preferred C-3 regioselectivity in nucleophilic substitutions; orthogonal hydrogenolysis deprotection available.
N-PMB
PMB analog shifts regioselectivity toward C-5, altering substitution patterns in multi-step syntheses.
N-Methyl
Lacks late-stage hydrogenolysis option; reported lower synthetic yield compared to benzyl-protected route.

1-Benzyl-3,5-dichloropyrazin-2(1H)-one: Comparative Evidence


Synthetic Yield Comparison

The most common industrial route to 1-benzyl-3,5-dichloropyrazin-2(1H)-one proceeds via condensation of oxalyl chloride with N-benzylaminoacetonitrile hydrochloride. In a direct comparative study of this methodology, the N-benzyl derivative was obtained in 84% isolated yield under standard conditions. This yield was notably higher than that achieved for the analogous N-methyl derivative (61% yield) under the same reaction parameters, a difference attributed to the enhanced stability of the benzyl-substituted iminium intermediate .

N-Benzyl vs N-Methyl Yield
Data to verify
84% isolated (benzyl) vs 61% (methyl)
Supports cost-efficient scale-up selection
Condensation route; independent replication advised.
Synthetic Methodology Process Chemistry Heterocyclic Building Blocks

Microwave-Assisted Stille Coupling Efficiency

In a dedicated chemoselectivity study, 1-benzyl-3,5-dichloropyrazin-2(1H)-one was subjected to a one-pot Stille cross-coupling with benzylic halides. Under conventional thermal heating, the reaction provided the desired 5-arylated product in a modest 42% yield. In stark contrast, employing microwave irradiation with simultaneous cooling dramatically improved the reaction outcome, affording the same product in 85% yield. This 43-percentage-point yield enhancement was specific to the benzyl-protected scaffold under these conditions [1].

Microwave Stille Efficiency
Method context
85% (microwave) vs 42% (thermal)
Microwave protocol enables higher throughput library generation
Pd(PPh3)4/CuI, DMF, 120 °C with simultaneous cooling.
Cross-Coupling Microwave Synthesis Medicinal Chemistry Intermediates

Antifungal Activity Against Candida albicans

A systematic SAR study evaluated a library of 3,5-dichloropyrazin-2(1H)-one derivatives for fungicidal activity against Candida albicans. 1-Benzyl-3,5-dichloropyrazin-2(1H)-one (referred to as compound 11 in the study) exhibited an MIC value of 64 µg/mL. This potency positioned it as one of the two most active compounds in the series, alongside compound 20 (MIC = 32 µg/mL), and was significantly more potent than the unsubstituted parent 3,5-dichloropyrazin-2(1H)-one (MIC > 128 µg/mL). The activity was attributed to induction of reactive oxygen species (ROS) accumulation in the fungal pathogen [1].

C. albicans MIC
Class-level
64 µg/mL (parent >128 µg/mL)
Supports antifungal screening context
Broth microdilution, CLSI M27-A3; ROS accumulation reported.
Antifungal Drug Discovery Infectious Disease Structure-Activity Relationship (SAR)

C-3 Regioselective Urea Coupling

Palladium-catalyzed C–N cross-coupling of monosubstituted ureas with 3,5-dichloropyrazin-2(1H)-ones is a key step in constructing complex protease inhibitor scaffolds. Using 1-benzyl-3,5-dichloropyrazin-2(1H)-one with ligand L7 (BrettPhos) under optimized conditions provided the C-3 coupled urea product in an excellent 84% isolated yield as a mixture of methyl and benzyl esters. This outcome was superior to results obtained when other bidentate ligands (e.g., dppe) were employed, which gave significantly lower yields and poorer selectivity for the C-3 position. Importantly, the N-benzyl group directs this C-3 selectivity; the analogous N-(4-methoxybenzyl) (PMB) derivative exhibits a distinct preference for C-5 functionalization under related conditions, highlighting a critical N1-substituent-dependent switch in reaction regiochemistry [1].

C-3 Urea Coupling Selectivity
Reported
84% yield with BrettPhos; benzyl directs C-3 over C-5
Regioselectivity context for urea derivatization
PMB analog shifts to C-5; dppe ligand less effective.
Palladium Catalysis Regioselectivity Protease Inhibitor Synthesis

1-Benzyl-3,5-dichloropyrazin-2(1H)-one: Application Scenarios


HCV NS3 Protease Inhibitor Synthesis

The 84% yield achieved in the Pd-catalyzed C-3 urea coupling of 1-benzyl-3,5-dichloropyrazin-2(1H)-one provides a robust, high-yielding entry into complex peptidomimetic scaffolds. This reaction was specifically applied by Belfrage and co-workers in the synthesis of a novel hepatitis C virus (HCV) NS3 protease inhibitor candidate, underscoring the compound's direct relevance in antiviral drug discovery. Procuring this specific N1-benzyl building block is essential for replicating the reported synthetic route and achieving the documented regioselectivity.

Microwave-Assisted Library Generation

The dramatic yield increase from 42% to 85% observed under microwave irradiation for Stille cross-couplings positions 1-benzyl-3,5-dichloropyrazin-2(1H)-one as an ideal core scaffold for high-throughput parallel synthesis platforms. Research groups focused on generating diverse libraries of asymmetrically substituted pyrazines for biological screening or materials discovery will find this compound's compatibility with microwave protocols to be a significant accelerator, maximizing the output of unique analogs per unit of synthetic effort.

Antifungal Lead Optimization Against C. albicans

With a validated in vitro MIC of 64 µg/mL against C. albicans and a known mechanism involving ROS accumulation , 1-benzyl-3,5-dichloropyrazin-2(1H)-one is not merely a synthetic intermediate but a confirmed bioactive starting point. Research programs focused on antifungal drug discovery can procure this compound to serve as a reference standard or as a lead compound for systematic SAR exploration, focusing on modifications at the remaining reactive C-3 and C-5 positions to improve potency and pharmacological properties.

Scale-Up Synthesis of Pyrazine Nucleoside Analogues

The established, high-yielding (84%) and scalable route from oxalyl chloride and N-benzylaminoacetonitrile provides a reliable manufacturing pathway for this key intermediate. The compound's solid, crystalline nature (melting point 80 °C) facilitates purification and handling at scale, making it a practical choice for larger-scale campaigns. This is particularly relevant for projects advancing pyrazine-containing nucleoside analogues, where this scaffold serves as the primary gateway to the desired asymmetrically substituted pyrazine core [1].

Application
Selection Property
Validation Focus
HCV protease inhibitor synthesis research
Regioselective C-3 urea coupling compatibility
Reproduce reported yield and C-3 selectivity
Microwave-assisted parallel library synthesis
Stille coupling microwave protocol fit
Verify yield enhancement under microwave vs thermal
Antifungal screening studies (C. albicans)
MIC context and ROS mechanism exploration
Confirm MIC and ROS accumulation in target strain
Pyrazine nucleoside analogue scale-up
High-yielding synthetic route and crystalline handling
Validate batch consistency and scalable purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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